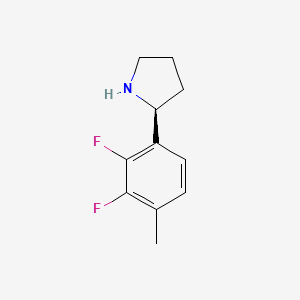
(S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2,3-difluoro-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-methylbenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 2,3-difluoro-4-methylbenzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in an organic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Compounds with nucleophiles replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
This compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties may contribute to the design of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pyrrolidine ring may interact with specific amino acid residues in the active site of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2,3-Difluorophenyl)pyrrolidine: Lacks the methyl group, which may affect its binding properties and biological activity.
(S)-2-(4-Methylphenyl)pyrrolidine: Lacks the fluorine atoms, which can influence its chemical reactivity and interactions with biological targets.
(S)-2-(2,3-Difluoro-4-methylphenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its pharmacokinetic properties.
Uniqueness
(S)-2-(2,3-Difluoro-4-methylphenyl)pyrrolidine is unique due to the combination of its chiral pyrrolidine ring and the presence of both fluorine atoms and a methyl group on the aromatic ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
(2S)-2-(2,3-difluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-4-5-8(11(13)10(7)12)9-3-2-6-14-9/h4-5,9,14H,2-3,6H2,1H3/t9-/m0/s1 |
Clave InChI |
IOERKLIEGWDHDT-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)[C@@H]2CCCN2)F)F |
SMILES canónico |
CC1=C(C(=C(C=C1)C2CCCN2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)

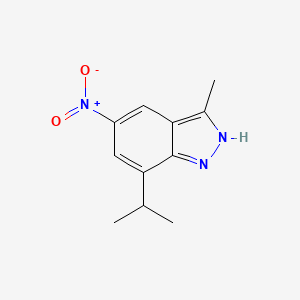
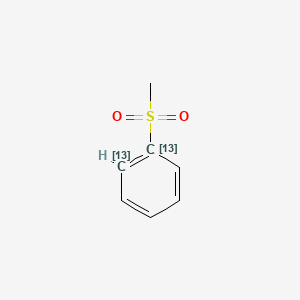
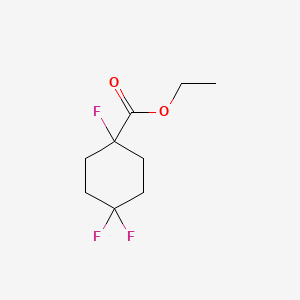
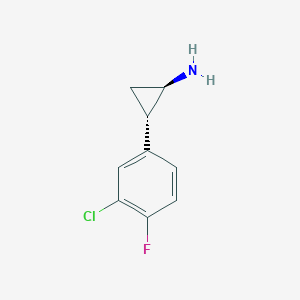
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)

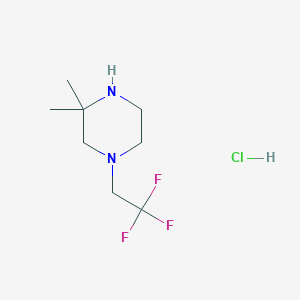
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
